N-(3-Phenylprop-2-ynoyl)-L-tryptophan
Description
N-(3-Phenylprop-2-ynoyl)-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, characterized by a 3-phenylprop-2-ynoyl group attached to the amino nitrogen. The compound’s structure combines the indole moiety of L-tryptophan with a rigid, linear alkyne-linked phenyl group, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
87579-09-7 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(3-phenylprop-2-ynoylamino)propanoic acid |
InChI |
InChI=1S/C20H16N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,12H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
InChI Key |
LVQFXHLMDKLOQV-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-ynoyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-phenylprop-2-ynoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylprop-2-ynoyl)-L-tryptophan can undergo various types of chemical reactions, including:
Oxidation: The phenylpropynoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The triple bond in the phenylpropynoyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-Phenylprop-2-ynoyl)-L-tryptophan has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Phenylprop-2-ynoyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropynoyl group can interact with hydrophobic pockets in proteins, while the tryptophan moiety can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- Alkyne vs. Phenylpropanoid Groups: The alkyne in this compound provides rigidity and linearity, contrasting with the flexible coumaroyl group in ’s derivatives, which exhibit isomer-dependent bioactivity .
- Hydroxamate vs. Alkyne : The hydroxamate group in ’s compound is critical for metalloprotease inhibition, a feature absent in the target compound .
- Chromene vs. Phenyl: Larger aromatic systems (e.g., chromene in ) may enhance lipophilicity but reduce solubility compared to the simpler phenylpropynoyl group .
Antiparasitic and Anti-Coagulant Activities
- Target Compound : The alkyne group’s electron-deficient nature could interact with parasitic enzymes or coagulation factors, but empirical data are needed.
Enzyme Inhibition
- Hydroxamate Derivatives : ’s compound reduced angiogenesis by inhibiting matrix metalloproteases (MMPs), highlighting the role of hydroxamate in chelating zinc at enzyme active sites .
- Target Compound : The absence of a hydroxamate group likely precludes MMP inhibition, but the alkyne’s electrophilicity might target other enzymes (e.g., cytochrome P450).
Anticancer Potential
- 5-Methoxyindole Derivatives: highlights COX-2 suppression by 5-methoxytryptophan, a tryptophan metabolite. The phenylpropynoyl group’s rigidity could similarly modulate inflammatory pathways .
Physicochemical Properties
| Property | This compound | N-(cis-p-Coumaroyl)-L-tryptophan | N-[Hydroxamidocarbonymethyl]-L-tryptophan |
|---|---|---|---|
| Molecular Weight* | ~348.4 g/mol | ~392.4 g/mol | ~449.5 g/mol |
| Solubility | Moderate (alkyne reduces polarity) | Low (hydroxyl enhances polarity) | Low (hydroxamate increases polarity) |
| Stability | High (rigid alkyne resists oxidation) | Moderate (cis-trans isomerism) | Moderate (hydroxamate prone to hydrolysis) |
*Calculated based on substituent molecular formulas.
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